molecular formula C11H12BrN B186631 5-Bromo-2-(hex-1-YN-1-YL)pyridine CAS No. 111770-81-1

5-Bromo-2-(hex-1-YN-1-YL)pyridine

Cat. No. B186631
M. Wt: 238.12 g/mol
InChI Key: COXUWNBTCARAHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(hex-1-YN-1-YL)pyridine is an organic compound that has been widely used in scientific research. It is a heterocyclic compound that contains a pyridine ring and a terminal alkyne group. This compound has been found to have a wide range of applications in various fields, including medicinal chemistry, material science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 5-Bromo-2-(hex-1-YN-1-YL)pyridine is not well understood. However, it has been found to act as a potent inhibitor of various enzymes, including protein kinases and phosphodiesterases. It has also been found to have antimicrobial and antifungal properties.

Biochemical And Physiological Effects

5-Bromo-2-(hex-1-YN-1-YL)pyridine has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cells and to induce apoptosis. It has also been found to have anti-inflammatory and analgesic properties. In addition, it has been found to have neuroprotective effects and to improve cognitive function.

Advantages And Limitations For Lab Experiments

The advantages of using 5-Bromo-2-(hex-1-YN-1-YL)pyridine in lab experiments include its high purity, stability, and ease of synthesis. It is also a versatile compound that can be used for various applications. However, its limitations include its high cost and potential toxicity.

Future Directions

There are several future directions for the use of 5-Bromo-2-(hex-1-YN-1-YL)pyridine in scientific research. One direction is the development of new synthetic methods that are more efficient and environmentally friendly. Another direction is the exploration of its potential as a drug candidate for various diseases, including cancer and neurodegenerative disorders. Additionally, its potential as a catalyst for various organic reactions is an area of interest for future research.

Synthesis Methods

The synthesis of 5-Bromo-2-(hex-1-YN-1-YL)pyridine can be achieved through various methods. One of the most commonly used methods is the Sonogashira coupling reaction, which involves the reaction of a bromopyridine with a terminal alkyne in the presence of a palladium catalyst. This method has been found to be efficient and reliable, and it yields high purity products.

Scientific Research Applications

5-Bromo-2-(hex-1-YN-1-YL)pyridine has been extensively used in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been used as a building block for the synthesis of various biologically active molecules. In material science, it has been used for the preparation of conducting polymers and organic electronics. In organic synthesis, it has been used for the synthesis of various heterocyclic compounds.

properties

CAS RN

111770-81-1

Product Name

5-Bromo-2-(hex-1-YN-1-YL)pyridine

Molecular Formula

C11H12BrN

Molecular Weight

238.12 g/mol

IUPAC Name

5-bromo-2-hex-1-ynylpyridine

InChI

InChI=1S/C11H12BrN/c1-2-3-4-5-6-11-8-7-10(12)9-13-11/h7-9H,2-4H2,1H3

InChI Key

COXUWNBTCARAHW-UHFFFAOYSA-N

SMILES

CCCCC#CC1=NC=C(C=C1)Br

Canonical SMILES

CCCCC#CC1=NC=C(C=C1)Br

synonyms

5-bromo-2-(hex-1-yn-1-yl)pyridine

Origin of Product

United States

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